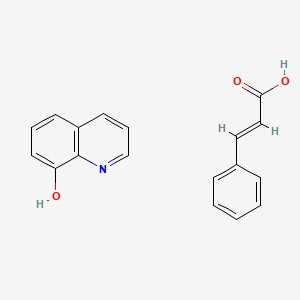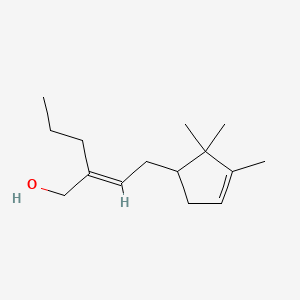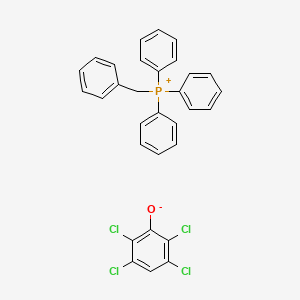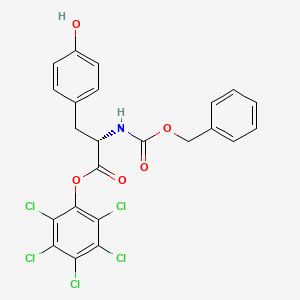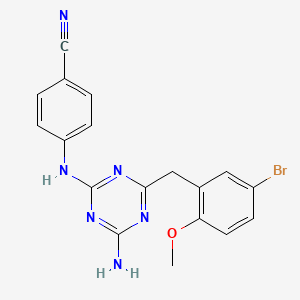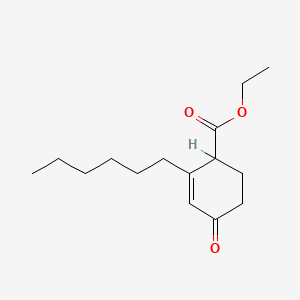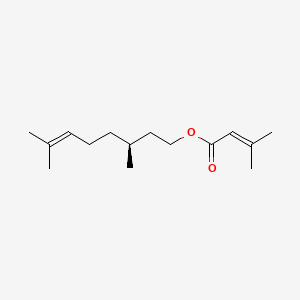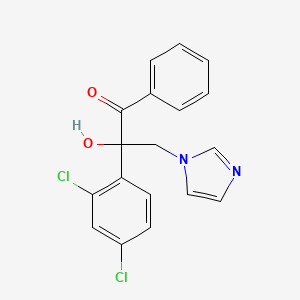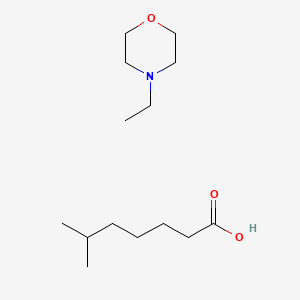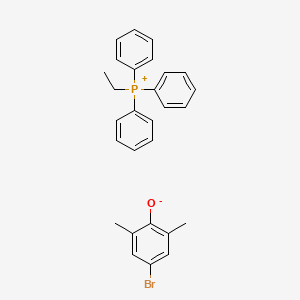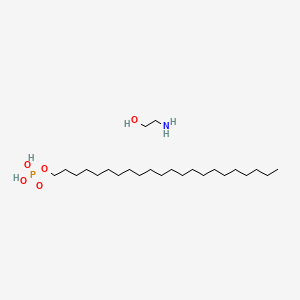
Einecs 308-613-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Docosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of docosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve steps such as esterification and neutralization to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where docosanol, phosphoric acid, and 2-aminoethanol are combined under specific conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Docosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or hypophosphite compounds.
Substitution: Various substituted aminoethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Docosanol, phosphate, compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Docosanol, phosphate, compound with 2-aminoethanol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Docosanol: A long-chain fatty alcohol with similar structural properties.
Phosphoric Acid: A common inorganic acid used in various chemical reactions.
2-Aminoethanol: An organic compound with applications in chemical synthesis and as a building block for other compounds.
Uniqueness
1-Docosanol, phosphate, compound with 2-aminoethanol is unique due to its combination of a long-chain fatty alcohol, a phosphate group, and an aminoethanol moiety. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from industrial formulations to scientific research.
Eigenschaften
CAS-Nummer |
98143-48-7 |
|---|---|
Molekularformel |
C24H54NO5P |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
2-aminoethanol;docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;3-1-2-4/h2-22H2,1H3,(H2,23,24,25);4H,1-3H2 |
InChI-Schlüssel |
GSXAUNRJTKBWLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


